REACTION_SMILES
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[CH:13]1([C:16](=[O:17])[OH:18])[CH2:14][CH2:15]1.[Cl-:12].[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][CH2:9][CH2:10][OH:11])[cH:6][cH:7]1.[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][CH2:9][CH2:10][O:11][C:16]([CH:13]2[CH2:14][CH2:15]2)=[O:17])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCSc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(OCCSc1ccc(Cl)cc1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |